![molecular formula C16H15N3O2S2 B2690450 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034287-74-4](/img/structure/B2690450.png)
1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone have been studied for their antimicrobial properties. For example, a study by Salimon, Salih, and Hussien (2011) synthesized a similar compound, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited significant antimicrobial activity, suggesting potential applications in combating microbial infections (Salimon, Salih, & Hussien, 2011).
Antiviral Activity
Compounds with a structure similar to the chemical have shown potential in antiviral research. For instance, Attaby et al. (2006) explored the synthesis and antiviral activity of derivatives involving 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, which led to the discovery of compounds with anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Heterocyclic Synthesis
The compound's structural features are beneficial in the synthesis of various heterocyclic compounds. Research by Salem et al. (2021) highlights the use of similar compounds as intermediates in synthesizing diverse biological and medicinal heterocyclic systems, indicating the compound's utility in creating complex molecular structures (Salem et al., 2021).
Organocatalysis in Medicinal Chemistry
Research indicates the usefulness of related structures in organocatalysis, leading to the synthesis of biologically active compounds. Chen et al. (2009) describe the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, demonstrating the compound's relevance in developing new medicinal chemistry avenues (Chen et al., 2009).
Conducting Polymer Synthesis
The compound's structure is advantageous in synthesizing conducting polymers. Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, highlighting the compound's role in creating materials with unique electrical properties (Pandule et al., 2014).
Apoptosis Induction and Anticancer Potential
Derivatives of the compound have shown potential in inducing apoptosis in cancer cells. Zhang et al. (2005) identified a compound with a similar structure that acted as an apoptosis inducer and demonstrated potential as an anticancer agent (Zhang et al., 2005).
properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(8-11-4-7-22-10-11)19-5-3-12(9-19)15-17-16(21-18-15)13-2-1-6-23-13/h1-2,4,6-7,10,12H,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPPZCCOMNSSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.